4-Hydroxyoxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyoxane-4-carboxamide is a chemical compound with the molecular formula C6H11NO3 It is a derivative of oxane, featuring a hydroxyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyoxane-4-carboxamide can be achieved through several methods. One common approach involves the amidation of 4-hydroxyoxane-4-carboxylic acid with ammonia or an amine under appropriate conditions . This reaction typically requires a catalyst or coupling reagent to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyoxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Formation of 4-oxane-4-carboxamide.
Reduction: Formation of 4-hydroxyoxane-4-amine.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
4-Hydroxyoxane-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxyoxane-4-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. This compound may also participate in metabolic pathways, undergoing enzymatic transformations that modulate its biological effects .
Comparison with Similar Compounds
- 4-Hydroxyoxane-2-carboxamide
- 4-Hydroxyoxane-4-carboxylic acid
- 4-Hydroxyoxane-4-amine
Comparison: 4-Hydroxyoxane-4-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a versatile platform for chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
4-hydroxyoxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-5(8)6(9)1-3-10-4-2-6/h9H,1-4H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEWNVXINVYCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.